molecular formula C12H14F2O2 B3067316 Ethyl (3,4-Dimethylphenyl)difluoroacetate CAS No. 1027514-17-5

Ethyl (3,4-Dimethylphenyl)difluoroacetate

Cat. No.: B3067316
CAS No.: 1027514-17-5
M. Wt: 228.23
InChI Key: RPOLHMZVPIJUDP-UHFFFAOYSA-N
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Description

Ethyl (3,4-Dimethylphenyl)difluoroacetate is an organic compound with the molecular formula C12H14F2O2 and a molecular weight of 228.235. This compound is characterized by the presence of an ethyl ester group attached to a difluoroacetate moiety, which is further connected to a 3,4-dimethylphenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3,4-Dimethylphenyl)difluoroacetate typically involves the esterification of 3,4-dimethylphenylacetic acid with ethyl difluoroacetate. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using advanced separation techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,4-Dimethylphenyl)difluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoroacetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylacetophenone.

    Reduction: Formation of 3,4-dimethylphenylethanol.

    Substitution: Formation of substituted difluoroacetates.

Scientific Research Applications

Ethyl (3,4-Dimethylphenyl)difluoroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (3,4-Dimethylphenyl)difluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The difluoroacetate moiety can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Ethyl (3,4-Dimethylphenyl)difluoroacetate can be compared with similar compounds such as:

    Ethyl difluoroacetate: Lacks the 3,4-dimethylphenyl group, making it less complex.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl (3,4-Dimethylphenyl)acetate: Lacks the difluoroacetate moiety, resulting in different reactivity.

The uniqueness of this compound lies in its combination of the difluoroacetate and 3,4-dimethylphenyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 2-(3,4-dimethylphenyl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOLHMZVPIJUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253473
Record name Ethyl α,α-difluoro-3,4-dimethylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027514-17-5
Record name Ethyl α,α-difluoro-3,4-dimethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027514-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-difluoro-3,4-dimethylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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